![molecular formula C12H23N3O B1466322 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one CAS No. 1247195-47-6](/img/structure/B1466322.png)
2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one
Overview
Description
2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one, also known as 2-APA, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile building block for the synthesis of molecules and can be used in a variety of laboratory experiments. 2-APA is a small molecule that is easily synthesized and can be used as a starting material for the synthesis of a variety of other compounds.
Scientific Research Applications
2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one has a wide range of applications in the fields of chemistry and biochemistry. It is used as a building block for the synthesis of a variety of molecules, including peptides, polymers, and drugs. 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one is also used in the synthesis of a variety of metal complexes, and is used as a starting material for the synthesis of a variety of other compounds.
Mechanism of Action
2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one is a small molecule that can act as a ligand to bind to metal ions. It can also act as a chelating agent, binding to metal ions and forming a stable complex. This binding can be used to catalyze a variety of chemical reactions. In addition, 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one can act as a catalyst for the hydrolysis of peptides and proteins, and can be used to form a variety of polymers.
Biochemical and Physiological Effects
2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one has a wide range of biochemical and physiological effects. It can act as a chelating agent, binding to metal ions and forming a stable complex. This binding can be used to catalyze a variety of chemical reactions. It can also act as a catalyst for the hydrolysis of peptides and proteins, and can be used to form a variety of polymers. In addition, 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one can act as a ligand to bind to metal ions, and can be used to form a variety of metal complexes.
Advantages and Limitations for Lab Experiments
2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one has several advantages for lab experiments. It is a small molecule that is easily synthesized, and can be used as a starting material for the synthesis of a variety of other compounds. It is also a versatile building block for the synthesis of molecules, and can be used in a variety of laboratory experiments. Furthermore, it is a chelating agent and can bind to metal ions to form stable complexes.
However, there are also some limitations to using 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one in lab experiments. It is not a very stable compound and can be easily degraded by light, heat, and air. In addition, it is not soluble in water, and must be dissolved in an organic solvent for use in laboratory experiments.
Future Directions
The use of 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one in laboratory experiments is still in its early stages and there is much potential for further research and development. Possible future directions include the development of new synthetic methods for synthesizing 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one, the development of new applications for 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one in the fields of chemistry and biochemistry, and the development of new metal complexes and polymers using 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one as a starting material. Additionally, further research into the biochemical and physiological effects of 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one could lead to new therapeutic applications.
properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c13-11-5-8-14(9-11)10-12(16)15-6-3-1-2-4-7-15/h11H,1-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKXJJWPJREAIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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